Tungsten hexafluoride

Description

Properties

IUPAC Name |

hexafluorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.W/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHILIPIEUBEPD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[W](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6W, WF6 | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tungsten hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | tungsten(VI) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893770 | |

| Record name | Tungsten hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tungsten hexafluoride appears as a toxic corrosive light yellow liquid or gas. Noncombustible. Used in the manufacture of other chemicals and in the manufacture of electronics., Gas or Vapor, Colorless gas or light-yellow liquid that decomposes in water; [Hawley] | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

67 °F, 17.1 °C | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Decomposes in water, Very soluble in carbon tetrachloride, cyclohexane, Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF, MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride) | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.44 g/cu cm | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid or colorless gas, Orthorhombic, deliquescent crystals when solid | |

CAS No. |

7783-82-6 | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten hexafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

37 °F, 1.9 °C | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tungsten hexafluoride chemical properties and reactions

An In-Depth Technical Guide to the Chemical Properties and Reactions of Tungsten Hexafluoride

Introduction

This compound (WF6) is an inorganic compound of significant interest in advanced materials science and the semiconductor industry.[1][2][3] It is a colorless, toxic, and corrosive gas at standard conditions and is notable for being one of the heaviest known gases, approximately 11 times denser than air.[1][4] The primary application of this compound is in the chemical vapor deposition (CVD) of tungsten films, which serve as low-resistivity metallic interconnects in integrated circuits.[1][5] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on the fundamental principles that govern its behavior and its application in materials synthesis.

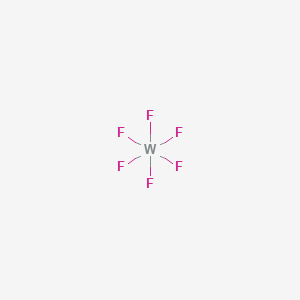

Molecular Structure and Physical Properties

This compound possesses an octahedral geometry with Oh symmetry, featuring a central tungsten atom in the +6 oxidation state bonded to six fluorine atoms.[2] The W–F bonds are equivalent, with a bond distance of approximately 183.2 pm.[4][5] These bonds have a significant polar and covalent character, contributing to the molecule's high stability.[2] Despite the polarity of the individual W-F bonds, the symmetrical octahedral structure results in a non-polar molecule with a zero dipole moment.[1][6]

The physical state of this compound is highly dependent on temperature. It exists as a gas at temperatures above 17.1 °C (62.8 °F), a pale yellow liquid between 2.3 °C (36.1 °F) and 17.1 °C, and a white solid below 2.3 °C.[1][5]

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | WF6 |

| Molar Mass | 297.83 g/mol [1] |

| Appearance | Colorless gas or light yellow liquid[7][8] |

| Density (gas) | ~13 kg/m ³ (11 times heavier than air)[1] |

| Density (liquid) | 3.44 g/cm³ at 15 °C[5] |

| Melting Point | 2.3 °C (36.1 °F)[1] |

| Boiling Point | 17.1 °C (62.8 °F)[1] |

| Vapor Pressure | 10 hPa at 20 °C[8] |

| Solubility | Reacts with water; soluble in some organic solvents[1][8][9] |

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dominated by the high electrophilicity of the tungsten(VI) center and the propensity for fluoride ligand exchange and hydrolysis.

Hydrolysis

This compound reacts vigorously with water and even atmospheric moisture to produce hydrogen fluoride (HF) and tungsten oxyfluorides, ultimately leading to the formation of tungsten trioxide (WO3).[1][2][10] This reaction is the reason WF6 fumes in moist air.[8][11]

Reaction Pathway: WF6 + 3 H2O → WO3 + 6 HF[1]

This hydrolysis is a significant consideration in the handling and storage of WF6, as the generation of highly corrosive and toxic hydrogen fluoride presents a major safety hazard.[2][12]

Diagram: Hydrolysis of this compound

Caption: Reaction pathway for the hydrolysis of WF6.

Redox Reactions and Chemical Vapor Deposition (CVD)

A critical application of this compound is in the chemical vapor deposition of tungsten films for the semiconductor industry.[1] This process relies on the reduction of WF6 to elemental tungsten. Several reducing agents can be employed, with hydrogen (H2) and silane (SiH4) being the most common.

Hydrogen Reduction: At temperatures between 300 and 800 °C, hydrogen reduces this compound to form a tungsten film and hydrogen fluoride vapor.[1]

WF6 + 3 H2 → W + 6 HF[1]

The crystallinity of the deposited tungsten layer can be controlled by adjusting the WF6/H2 ratio and the substrate temperature.[1]

Silane Reduction: Silane is often used to create a thin tungsten nucleation layer before the bulk deposition with hydrogen.[1] The reaction with silane is complex, with studies suggesting the formation of trifluorosilane (SiHF3) as a major byproduct.[13]

WF6 + 2 SiH4 → W + 2 SiHF3 + 3 H2[13]

This process is highly sensitive to reaction parameters, and there is a risk of explosion.[1]

Diagram: CVD Workflow for Tungsten Film Deposition

Caption: A typical two-step CVD process for tungsten deposition.

Reaction with Silicon

This compound can react directly with a silicon substrate, a process that is highly temperature-dependent.[1]

-

Below 400 °C: 2 WF6 + 3 Si → 2 W + 3 SiF4

-

Above 400 °C: WF6 + 3 Si → W + 3 SiF2

This reaction is self-limiting, as the deposited tungsten layer eventually prevents the diffusion of WF6 to the silicon substrate.[1]

Formation of Adducts with Lewis Bases

As a Lewis acid, this compound can form adducts with various Lewis bases. Examples include WF6(S(CH3)2) and WF6(py)2.[1]

Diagram: Adduct Formation with a Lewis Base

Caption: General representation of adduct formation.

Reactions with Organic Compounds

This compound is soluble in some organic solvents and can form colored complexes with certain organic compounds.[8][14] It is highly reactive with most organic materials, often leading to their decomposition and the release of hydrogen fluoride.[3]

Experimental Protocol: Tungsten Film Deposition via CVD

The following is a generalized protocol for the deposition of a tungsten film on a silicon substrate in a laboratory setting. Note: This procedure should only be performed by trained personnel in a properly equipped facility with appropriate safety measures in place.

-

Substrate Preparation:

-

Clean a silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

-

Perform a brief dip in a dilute hydrofluoric acid solution to remove the native oxide layer immediately before loading into the CVD reactor.

-

-

CVD System Preparation:

-

Load the cleaned silicon wafer into the reaction chamber.

-

Evacuate the chamber to a base pressure of <10^-6 Torr.

-

Heat the substrate to the desired deposition temperature (e.g., 400 °C).

-

-

Nucleation Layer Deposition (Silane Reduction):

-

Introduce a controlled flow of this compound and silane into the reaction chamber. Maintain a low partial pressure of the reactants.

-

Allow the deposition to proceed for a short duration to form a thin, uniform tungsten nucleation layer.

-

-

Bulk Film Growth (Hydrogen Reduction):

-

Stop the flow of silane.

-

Introduce a controlled flow of hydrogen gas into the chamber.

-

Continue the deposition with this compound and hydrogen until the desired film thickness is achieved.

-

-

Process Termination and Characterization:

-

Stop the flow of all reactant gases.

-

Cool the substrate under a high vacuum or in an inert atmosphere.

-

Remove the wafer from the chamber.

-

Characterize the deposited tungsten film using appropriate techniques (e.g., scanning electron microscopy for morphology, four-point probe for resistivity).

-

Handling, Storage, and Safety Considerations

This compound is an extremely hazardous substance that requires stringent safety protocols.[1][2]

-

Toxicity and Corrosivity: It is fatal if inhaled and causes severe burns to the skin, eyes, and respiratory tract.[7][12][15] Upon contact with moisture, it produces hydrofluoric acid, which is also highly toxic and corrosive.[2][8][12]

-

Personal Protective Equipment (PPE): When handling this compound, a self-contained breathing apparatus (SCBA), chemical-resistant gloves, a full-body suit, and a face shield are mandatory.[12][16]

-

Storage: Store in a cool, dry, well-ventilated area in DOT-approved cylinders.[16][17] Cylinders should be secured to prevent falling.[17] Keep away from water and combustible materials.[12][18]

-

Spill Response: In case of a leak, evacuate the area immediately. Only trained personnel with appropriate PPE should attempt to stop the leak.[19] Ventilate the area to disperse the gas.[19]

Conclusion

This compound is a compound with rich and complex chemistry, underpinned by its unique molecular structure and the high oxidation state of tungsten. Its reactivity, particularly its hydrolysis and reduction reactions, is central to its primary application in the semiconductor industry for the deposition of high-purity tungsten films. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What Is this compound?China Tungsten Industry News Center [ctia.com.cn]

- 3. CAS No. 7783 - 82 -6 this compound Supplier. Characteristics of this compound - Wechem [m.wechemglobal.com]

- 4. Tungsten(VI) Fluoride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 5. Tungsten(VI) Fluoride-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 6. quora.com [quora.com]

- 7. This compound | F6W | CID 522684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 7783-82-6,this compound | lookchem [lookchem.com]

- 9. Gas detectors and respiratory protection equipments WF6 (this compound), CAS number 7783-82-6 [en.gazfinder.com]

- 10. This compound (WF6) - Properties, Uses, MSDS, Safety Data & Supplier Information China [boulingchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sds.chemtel.net [sds.chemtel.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. my.airliquide.com [my.airliquide.com]

- 16. Environmental and Safety Considerations in WF6 Handling: Best Practices for Industrial Sites - China Isotope Development [asiaisotopeintl.com]

- 17. taiyugas.com [taiyugas.com]

- 18. nanosioe.ee.ntu.edu.tw [nanosioe.ee.ntu.edu.tw]

- 19. nj.gov [nj.gov]

Molecular geometry and bond length of WF6

An In-Depth Technical Guide to the Molecular Geometry and Bond Length of Tungsten Hexafluoride (WF6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (WF6) is an inorganic compound of immense importance, primarily serving as a cornerstone in the semiconductor industry for the fabrication of integrated circuits.[1] Its utility stems from its unique physicochemical properties, which are a direct consequence of its molecular structure. This guide provides a comprehensive examination of the molecular geometry and bond lengths of WF6, grounded in both theoretical models and experimental evidence. We will delve into the principles of Valence Shell Electron Pair Repulsion (VSEPR) and Molecular Orbital (MO) theories to rationalize its structure, detail the experimental techniques used for its characterization, and discuss the profound implications of its structure on its primary application in Chemical Vapor Deposition (CVD).

Introduction to this compound (WF6)

This compound is a colorless, highly corrosive, and toxic gas at standard temperature and pressure.[2][3] It is notable for being one of the densest known gases, approximately 11 times heavier than air.[4][5] The compound is synthesized commercially through the direct, exothermic reaction of high-purity tungsten powder with fluorine gas at elevated temperatures (350-400 °C).[1][4]

Chemical Formula : WF6[6] Molar Mass : 297.83 g/mol [4] Boiling Point : 17.1 °C[4] Melting Point : 2.3 °C[4]

Its high volatility, combined with its ability to decompose and deposit high-purity tungsten metal, makes it an indispensable precursor in the microelectronics industry.[7][8]

Molecular Geometry: A Study in Symmetry

The three-dimensional arrangement of atoms in WF6 is a perfect example of octahedral geometry. This highly symmetrical structure is fundamental to its properties and reactivity.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

The VSEPR model provides a straightforward and powerful prediction of molecular shape based on minimizing electrostatic repulsion between electron pairs in the valence shell of the central atom.[9]

For WF6:

-

Central Atom : Tungsten (W), a Group 6 transition metal.

-

Valence Electrons : Tungsten has 6 valence electrons.

-

Bonded Atoms : Six fluorine (F) atoms, each contributing one electron to form a single covalent bond with tungsten.

-

Electron Domains : The central tungsten atom forms six single bonds with the six fluorine atoms. There are no lone pairs of electrons on the tungsten atom.

-

Prediction : With six bonding pairs and zero lone pairs (an AX6 system), the electron domains arrange themselves to be as far apart as possible, resulting in an octahedral geometry.[10] The F-W-F bond angles are all 90° or 180°.

This ideal octahedral arrangement results in a nonpolar molecule with a net dipole moment of zero, as the individual W-F bond dipoles cancel each other out due to symmetry.[4]

Molecular Orbital (MO) Theory Perspective

While VSEPR theory correctly predicts the shape, Molecular Orbital (MO) theory offers a more sophisticated description of the covalent bonding by considering the combination of atomic orbitals.[11][12] In an octahedral complex like WF6, the central tungsten atom's valence orbitals (five 5d, one 6s, and three 6p) interact with symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals.[13][14]

The key interactions for σ-bonding involve the overlap of fluorine SALCs with the tungsten's 6s (a1g symmetry), 6p (t1u symmetry), and two of the 5d orbitals (eg symmetry: d(z²) and d(x²-y²)).[15] This overlap results in the formation of six bonding molecular orbitals and six corresponding anti-bonding molecular orbitals. The remaining three 5d orbitals on the tungsten (t2g symmetry: dxy, dyz, dxz) do not participate in σ-bonding and remain as non-bonding orbitals in a simplified model without π-interactions.[14] This framework explains the strong, stable W-F bonds that characterize the molecule.

Tungsten-Fluorine Bond Length

The distance between the tungsten and fluorine nuclei has been precisely determined through experimental methods and corroborated by computational chemistry.

Experimental Determination

The most accurate measurements for gas-phase molecules are obtained using Gas Electron Diffraction (GED) .[16][17] This technique analyzes the scattering pattern produced when a high-energy beam of electrons interacts with the gaseous WF6 molecules.[18] The resulting diffraction pattern of concentric rings provides detailed information about the interatomic distances.[17]

For WF6 in the gaseous state, the experimentally determined W-F bond distance is 183.2 pm .[4][5][19]

In the solid state, WF6 undergoes phase transitions. At -9 °C, it adopts an orthorhombic crystal structure where the W-F bond length is slightly shorter at 181 pm .[4][19]

Computational Analysis

Quantum chemical calculations provide theoretical values that can be compared with experimental data. Density Functional Theory (DFT) and other ab initio methods are used to optimize the molecular structure and calculate bond lengths. A study comparing different methods found the following calculated bond lengths:

-

B3PW91 : 1.878 Å (187.8 pm)

-

B3LYP : 1.884 Å (188.4 pm)

-

MP2 : 1.903 Å (190.3 pm)

In this specific study, the value calculated using the B3PW91 functional was closest to the experimental gas-phase value of 1.833 Å (183.3 pm). Such computational studies are crucial for understanding the electronic structure and for predicting the properties of molecules where experimental data may be unavailable.[20]

Data Summary Table

| Parameter | Value | Method/Phase | Source |

| Molecular Shape | Octahedral | VSEPR, GED | [4][21] |

| Point Group | Oₕ | Spectroscopy, GED | [4][19] |

| W-F Bond Length | 183.2 pm | Gas Electron Diffraction | [4][5] |

| W-F Bond Length | 181 pm | X-ray Diffraction (Solid, -9°C) | [19] |

| F-W-F Bond Angles | 90° & 180° | VSEPR, GED |

Experimental Protocol: Gas Electron Diffraction (GED)

Determining the precise molecular structure of WF6 relies on sophisticated experimental techniques. The following is a generalized protocol for a GED experiment.

Objective : To determine the W-F bond length and overall geometry of WF6 in the gas phase.

Methodology :

-

Sample Introduction : A gaseous sample of high-purity WF6 is introduced into a high-vacuum diffraction chamber (typically < 10⁻⁶ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[16]

-

Electron Beam Generation : A high-energy, monochromatic beam of electrons (e.g., 40-60 keV) is generated from an electron gun.[16]

-

Scattering : The electron beam is directed to intersect the effusing gas jet at a right angle. The electrons are scattered by the electrostatic potential of the WF6 molecules.

-

Detection : The scattered electrons are detected by a position-sensitive detector, such as a photographic plate or a CCD camera, placed at a known distance from the interaction point. The scattering produces a pattern of concentric rings due to the random orientation of the gas molecules.[17]

-

Data Analysis :

-

The radial intensity of the diffraction pattern is measured.

-

The data is converted into a molecular scattering function, which isolates the scattering contribution from the molecule itself by subtracting atomic scattering and background signals.[16]

-

A theoretical model of the molecule's geometry (bond lengths, angles) is refined using a least-squares fitting process to match the experimental scattering curve.[22]

-

The final refined model yields the equilibrium interatomic distances (re) and vibrational amplitudes.

-

Visualization of WF6 Structure and Logic

The perfect symmetry of the WF6 molecule is best appreciated visually.

Caption: Octahedral molecular geometry of this compound (WF6).

Significance in Semiconductor Manufacturing

The octahedral geometry and specific W-F bond length of WF6 are not mere academic curiosities; they are critical to its primary application in the semiconductor industry.[23] WF6 is the precursor of choice for depositing tungsten films via Chemical Vapor Deposition (CVD).[2][7]

The process typically involves the reduction of WF6 gas by hydrogen: WF6 (g) + 3H2 (g) → W (s) + 6HF (g) [8]

The perfect symmetry and non-polarity of WF6 contribute to its suitable volatility and handling characteristics.[8] During the CVD process, the six equivalent, relatively labile W-F bonds are broken, allowing for the deposition of a highly pure and uniform (conformal) tungsten metal layer.[1] This tungsten layer is essential for creating low-resistivity metallic interconnects, plugs, and contacts within complex multi-layered microchips.[4][23]

Conclusion

The molecular structure of this compound is a classic example of octahedral geometry, a fact robustly supported by both VSEPR theory and advanced molecular orbital calculations. Its high symmetry (Oₕ point group) and precisely determined W-F bond length of 183.2 pm are defining features that dictate its physical and chemical properties. These structural characteristics are directly responsible for its vital role as a precursor gas in the semiconductor industry, enabling the deposition of high-quality tungsten films that are fundamental to modern electronics. A thorough understanding of this molecule's geometry and bonding provides a critical foundation for optimizing its applications and ensuring its safe handling.

References

- 1. marketpublishers.com [marketpublishers.com]

- 2. m.gascylindertank.com [m.gascylindertank.com]

- 3. This compound | F6W | CID 522684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Tungsten(VI) Fluoride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 6. This compound [webbook.nist.gov]

- 7. What Is this compound?China Tungsten Industry News Center [ctia.com.cn]

- 8. WF6 as a Key Precursor in Tungsten-Based Thin Films: Pathways, Challenges, and Process Control - China Isotope Development [asiaisotopeintl.com]

- 9. VSEPR theory - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. hrmrajgurunagar.ac.in [hrmrajgurunagar.ac.in]

- 14. www1.lasalle.edu [www1.lasalle.edu]

- 15. Molecular orbital theory of octahedral complexes | PPTX [slideshare.net]

- 16. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 17. Electron diffraction - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Tungsten(VI) Fluoride-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 20. ntrs.nasa.gov [ntrs.nasa.gov]

- 21. WebElements Periodic Table » Tungsten » this compound [webelements.com]

- 22. Bond lengths in free molecules of buckminsterfullerene, c60, from gas-phase electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is this compound used for? - HUAZHONG [huazhong-gas.com]

An In-depth Technical Guide to the Synthesis of Tungsten Hexafluoride from Tungsten Powder and Elemental Fluorine

This guide provides a comprehensive technical overview for the synthesis, purification, and handling of tungsten hexafluoride (WF6) through the direct fluorination of tungsten powder. It is intended for researchers, scientists, and professionals in chemical synthesis and semiconductor industries who require a detailed understanding of the underlying principles and practical methodologies.

Foundational Principles: The Chemistry of Direct Fluorination

The synthesis of this compound from its elements is a highly exothermic reaction, proceeding readily at elevated temperatures.[1][2] The direct combination of tungsten metal powder and elemental fluorine gas is the most common industrial method for producing WF6.[3]

The core chemical reaction is:

W(s) + 3F₂(g) → WF₆(g)

This reaction is typically conducted at temperatures ranging from 350 to 400°C.[1][2][3] The process leverages the high reactivity of fluorine gas to directly convert the solid tungsten into its most volatile fluoride.

The choice of direct fluorination is underpinned by its efficiency and the high purity of the resulting product, which is crucial for its primary application in the semiconductor industry for chemical vapor deposition (CVD) of tungsten films.[1][4][5]

Pre-Synthesis Considerations and Material Specifications

The quality of the final this compound product is directly contingent on the purity of the starting materials and the integrity of the reaction system.

Tungsten Powder Specifications

High-purity tungsten powder is essential to minimize metallic impurities in the final product. For semiconductor-grade WF6, the tungsten powder must meet stringent quality standards.[4]

| Parameter | Specification | Rationale |

| Purity | > 99.9% | To prevent contamination of the WF6 with other metal fluorides. |

| Particle Size | Fine powder | A larger surface area increases the reaction rate with fluorine gas. |

| Moisture Content | < 0.1% | Water can react with WF6 to form undesirable tungsten oxyfluorides (WOF4) and highly corrosive hydrogen fluoride (HF).[1][3] |

Fluorine Gas Specifications

The fluorine gas used must also be of high purity. Impurities in the fluorine stream can introduce contaminants into the final product.

| Parameter | Specification | Rationale |

| Purity | > 99.8% | To avoid the introduction of non-volatile or difficult-to-separate impurities. |

| HF Content | < 0.2% | HF is a common impurity that can be difficult to separate from WF6 due to their close boiling points.[6] |

Experimental Apparatus and Safety Protocols

The extreme reactivity and toxicity of both elemental fluorine and this compound necessitate a meticulously designed experimental setup and stringent safety measures.

Reactor Design and Materials

The reactor must be constructed from materials resistant to attack by fluorine and this compound at high temperatures. Suitable materials include nickel, Monel, and copper alloys.[3][7]

Caption: High-level schematic of the this compound synthesis apparatus.

Safety Imperatives

Working with fluorine and this compound presents significant hazards. A comprehensive safety program is mandatory.[8]

-

Ventilation: All operations must be conducted in a well-ventilated fume hood or a gas cabinet.[9][10][11]

-

Personal Protective Equipment (PPE): This includes, but is not limited to, heavy-duty neoprene or leather gloves, safety goggles, a face shield, and a chemically resistant apron.[9][12] A self-contained breathing apparatus (SCBA) should be readily available for emergencies.[9]

-

Leak Detection: Continuous monitoring for fluorine leaks is critical.[8][12] Handheld detectors or fixed systems with alarms should be in place.

-

Emergency Preparedness: An emergency response plan must be established. This includes access to calcium gluconate gel for skin contact with HF, which is formed upon the reaction of WF6 with moisture.[11]

Step-by-Step Synthesis Protocol

The following protocol outlines the direct fluorination of tungsten powder.

-

System Passivation: Prior to introducing the reactants, the entire system must be thoroughly cleaned, dried, and passivated. This involves flowing a low concentration of fluorine gas through the system to form a protective metal fluoride layer on the internal surfaces.

-

Reactor Loading: The reactor is loaded with high-purity tungsten powder.

-

Inert Gas Purge: The system is purged with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.[13]

-

Heating: The reactor is heated to the target temperature, typically between 350 and 400°C.[1]

-

Fluorine Introduction: Fluorine gas is introduced into the reactor at a controlled flow rate. The reaction is exothermic, and the temperature should be carefully monitored.

-

Product Condensation: The gaseous this compound product exits the reactor and is passed through a cryogenic condenser. WF6 has a boiling point of 17.1°C and a melting point of 2.3°C, allowing it to be collected as a liquid or solid by cooling.[1]

-

Collection: The condensed this compound is collected in a suitable vessel, typically made of stainless steel or another compatible material.

-

Exhaust Gas Treatment: Unreacted fluorine and any non-condensable byproducts are passed through a scrubber containing materials such as soda lime or activated alumina to neutralize the reactive gases before venting.

Purification of this compound

The crude this compound product typically contains impurities that must be removed to meet the stringent requirements of the semiconductor industry.

Common Impurities

The primary impurities include:

-

Tungsten Oxyfluoride (WOF₄): Formed from reactions with oxygen or moisture.[1]

-

Hydrogen Fluoride (HF): A common impurity that is difficult to separate due to its boiling point being close to that of WF6.[6]

-

Volatile Gases: Light components such as N₂, O₂, CO, CO₂, CF₄, and SF₆.[6]

-

Non-volatile Metal Fluorides: Impurities originating from the tungsten powder.

Purification Workflow

A multi-step purification process is typically employed.

Caption: A typical workflow for the purification of this compound.

Detailed Purification Protocols

-

Initial Distillation: The crude WF6 is distilled to separate it from less volatile impurities like WOF₄.[1]

-

Hydrogen Fluoride Removal: Several methods can be employed to remove HF. One effective method involves reacting the crude product with tungsten hexachloride (WCl₆), which selectively reacts with HF.[6]

-

Fractional Distillation: The product is then subjected to fractional distillation to remove more volatile impurities (light components).[6]

-

Freeze-Thaw Cycles: To remove dissolved volatile gases, a freeze-thaw process can be utilized. The WF6 is frozen, and the headspace containing the volatile impurities is evacuated. The WF6 is then thawed to release trapped gases, and the process is repeated.[14]

Characterization and Quality Control

The final product must be rigorously analyzed to ensure it meets the required purity specifications.

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To quantify volatile impurities. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To determine the concentration of metallic impurities. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To detect and quantify molecular impurities such as HF and WOF₄. |

Properties of this compound

A thorough understanding of the physical and chemical properties of WF6 is crucial for its safe handling and application.

| Property | Value | Reference |

| Formula | WF₆ | [1] |

| Appearance | Colorless gas | [1] |

| Molar Mass | 297.83 g/mol | [2] |

| Melting Point | 2.3 °C | [1] |

| Boiling Point | 17.1 °C | [1] |

| Density (gas) | ~13 kg/m ³ | [1] |

| Density (liquid) | 3.44 g/cm³ at 15°C | [1] |

This compound is one of the densest known gases.[1] It is highly reactive and will hydrolyze with water to form tungsten trioxide and hydrogen fluoride.[1][3]

WF₆ + 3H₂O → WO₃ + 6HF

Conclusion

The synthesis of this compound via direct fluorination of tungsten powder is a well-established but technically demanding process. Success hinges on the use of high-purity starting materials, a robust and inert reaction system, and stringent adherence to safety protocols. The subsequent purification steps are critical for achieving the high levels of purity required for advanced applications, particularly in the semiconductor industry. This guide provides the foundational knowledge and procedural framework necessary for the safe and effective production of this important industrial chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What Is this compound?China Tungsten Industry News Center [ctia.com.cn]

- 4. buffalotungsten.com [buffalotungsten.com]

- 5. This compound | F6W | CID 522684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. news.chinatungsten.com [news.chinatungsten.com]

- 7. Tungsten(VI) Fluoride-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gas detectors and respiratory protection equipments WF6 (this compound), CAS number 7783-82-6 [en.gazfinder.com]

- 10. gas-sensing.com [gas-sensing.com]

- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. solvay.com [solvay.com]

- 13. US5348723A - Synthesis of semiconductor grade this compound - Google Patents [patents.google.com]

- 14. US5324498A - Purification of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermodynamic Data of Tungsten Hexafluoride (WF6)

Introduction

Tungsten hexafluoride (WF6) is an inorganic compound with the formula WF6, notable for being one of the densest known gases under standard conditions, approximately 11 times heavier than air.[1][2] It exists as a colorless, toxic, and corrosive gas at room temperature, transitioning to a pale yellow liquid below 17.1 °C and a white solid at 2.3 °C.[2][3] While its properties are of broad scientific interest, the primary application of WF6 lies at the heart of the semiconductor industry. It is the most common precursor for depositing high-purity tungsten films via Chemical Vapor Deposition (CVD), a process critical for creating low-resistivity metallic interconnects in integrated circuits.[2][4]

The efficiency, quality, and control of the CVD process are inextricably linked to the thermodynamic properties of WF6. A precise understanding of its enthalpy, entropy, heat capacity, and vapor pressure is not merely academic; it is fundamental to process modeling, reactor design, and the manufacturing of next-generation electronic devices. This guide provides researchers, scientists, and engineers with a comprehensive overview of the core thermodynamic data for WF6, the advanced experimental techniques used for its determination, and the practical implications for its primary industrial application.

Section 1: Core Physicochemical and Thermodynamic Properties

A foundational understanding of WF6 begins with its fundamental physical and thermodynamic constants. These values are the bedrock for more complex calculations and process simulations. The molecule adopts a highly symmetric octahedral geometry, which influences its physical properties and interactions.[1][2]

Key Physicochemical Data

The essential physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | WF6 | [5] |

| Molecular Weight | 297.83 g/mol | [6] |

| Appearance | Colorless gas; pale yellow liquid; white solid | [1][3] |

| Melting Point | 2.3 °C (275.4 K) | [2] |

| Boiling Point | 17.1 °C (290.2 K) | [2] |

| Density (Gas, STP) | ~13 g/L | [1][2] |

| Density (Liquid) | 3.44 g/cm³ at 15 °C | [1][3] |

| Critical Temperature | 170.8 °C (443.9 K) | [7][8] |

Core Thermodynamic Data at Standard State

The following table presents the key thermodynamic values for WF6 gas at standard conditions (298.15 K and 1 bar), primarily sourced from the NIST Chemistry WebBook. These values are critical for calculating the energetics of chemical reactions involving WF6.

| Thermodynamic Quantity | Symbol | Value | Source(s) |

| Standard Enthalpy of Formation (gas) | ΔfH° | -1721.72 kJ/mol | [9] |

| Standard Molar Entropy (gas, 1 bar) | S° | 340.89 J/mol·K | [9] |

| Enthalpy of Vaporization | ΔvapH | 25.8 kJ/mol | [10] |

The Standard Enthalpy of Formation (ΔfH°) is paramount for determining the heat of reaction for the CVD process. Its large negative value indicates that WF6 is a thermodynamically stable compound relative to its constituent elements. The Standard Molar Entropy (S°) is a measure of the molecule's disorder and is essential for calculating the Gibbs free energy and determining the spontaneity and equilibrium position of reactions.

Section 2: Heat Capacity and Vapor Pressure

Beyond standard-state values, the behavior of thermodynamic properties as a function of temperature and pressure is crucial for real-world applications. Heat capacity and vapor pressure are two of the most important such properties for process control.

Heat Capacity (Cp)

The heat capacity of WF6 gas dictates the amount of energy required to raise its temperature, a critical parameter for managing the thermal budget of a CVD reactor. The NIST Chemistry WebBook provides extensive data on the heat capacity of WF6 over a broad range of temperatures, often expressed via the Shomate Equation for ease of calculation.[11] More recent high-precision measurements have been conducted to refine this data at temperatures relevant to industrial processes.[12][13]

Ideal Gas Heat Capacity of WF6 at Select Temperatures

| Temperature (K) | Heat Capacity, Cp (J/mol·K) | Source(s) |

|---|---|---|

| 298.15 | 127.35 | [11] (Calculated from Shomate) |

| 400 | 137.9 | [11] (Calculated from Shomate) |

| 600 | 146.9 | [11] (Calculated from Shomate) |

| 800 | 150.8 | [11] (Calculated from Shomate) |

| 1000 | 152.3 |[11] |

Vapor Pressure

As WF6 is delivered to the reaction chamber as a gas, its vapor pressure determines the maximum achievable concentration at a given temperature, directly influencing deposition rates. The vapor pressure of WF6 between -70 °C and 17 °C can be described by the following equation:[1]

log₁₀ P = 4.55569 − (1021.208 / (T + 208.45))

Where P is the vapor pressure in bar and T is the temperature in Celsius. This relationship is vital for the design of precursor delivery systems, ensuring stable and repeatable flow rates.

Section 3: Experimental Determination of Thermodynamic Data

The accuracy of the thermodynamic data presented relies on sophisticated experimental methodologies. These self-validating systems provide the foundation of trust in the values used for process design and scientific research.

Acoustic Resonance Sonometry for Heat Capacity

One of the most precise methods for determining the ideal-gas heat capacity is through speed-of-sound measurements using acoustic resonance techniques. This method was employed by J. J. Hurly at the National Institute of Standards and Technology (NIST) to measure the thermophysical properties of gaseous WF6.[12][13][14]

Experimental Protocol: Conceptual Workflow

-

Resonator Chamber: A known volume of high-purity WF6 gas is introduced into a cylindrical, temperature-controlled acoustic resonator.

-

Acoustic Excitation: Transducers are used to excite acoustic waves within the gas at various frequencies.

-

Resonance Detection: The frequencies at which standing waves (resonances) occur are measured with extremely high precision.

-

Speed of Sound Calculation: The speed of sound (u) in the gas is calculated from the measured resonance frequencies and the known dimensions of the resonator.

-

Thermodynamic Correlation: The speed of sound is fundamentally related to the heat capacity ratio (γ = Cp/Cv) and the molar mass (M) of the gas through the equation: u² = (γRT)/M.

-

Heat Capacity Derivation: By measuring the speed of sound over a range of temperatures and pressures and extrapolating to the ideal gas limit (zero pressure), the ideal-gas heat capacity (Cp) can be determined with very low uncertainty (on the order of 0.1%).[13]

The causality behind this choice of method is its precision. For process modeling in semiconductor manufacturing, small uncertainties in heat capacity can lead to significant deviations in predicted temperature profiles and deposition rates. This high-precision method provides the reliable data needed for accurate simulations.

Caption: Workflow for determining Cp from speed-of-sound.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is typically determined using combustion calorimetry.[15] While direct combustion of WF6 is not standard, its enthalpy of formation is determined through a series of carefully chosen reactions in a solution or reaction calorimeter. The principle involves measuring the heat released or absorbed during a reaction where the enthalpies of all other reactants and products are already known with high accuracy, allowing the unknown enthalpy of formation of WF6 to be calculated via Hess's Law.

Section 4: Application Spotlight: Thermodynamics of WF6 in CVD

The primary industrial relevance of WF6's thermodynamic data is in the Chemical Vapor Deposition of tungsten films. The process typically involves the reduction of WF6 by hydrogen (H2) on a heated substrate.[2]

Overall Reaction: WF₆ (g) + 3H₂ (g) → W (s) + 6HF (g)

The thermodynamics of this reaction govern its feasibility and efficiency.

-

Enthalpy of Reaction (ΔrH°): Using the standard enthalpies of formation (ΔfH° for WF6(g) is -1721.72 kJ/mol; for HF(g) is -271.1 kJ/mol), the overall reaction enthalpy can be calculated. It is a highly exothermic reaction, releasing significant heat that must be managed within the reactor to ensure uniform substrate temperature and prevent unwanted gas-phase reactions.

-

Gibbs Free Energy (ΔrG°): By combining the enthalpy and entropy changes, the Gibbs free energy of the reaction can be determined. Its large negative value across the typical deposition temperature range (300-800 °C) indicates that the reaction is highly spontaneous and proceeds essentially to completion.[2][16]

-

Chemical Equilibrium: Thermodynamic data allows for the calculation of the equilibrium constant (K) at different temperatures. This helps engineers determine the theoretical maximum yield of tungsten and understand how process parameters (like precursor partial pressures) can be tuned to optimize the deposition process and minimize the consumption of expensive WF6 gas.

Caption: Schematic of the hydrogen-reduction CVD process for tungsten.

Section 5: Safety and Handling Considerations

The utility of this compound is balanced by its significant hazards, which demand rigorous safety protocols. As a Senior Application Scientist, it is imperative to emphasize that safe handling is non-negotiable.

-

Toxicity and Corrosivity: WF6 is acutely toxic if inhaled and causes severe burns to the skin, eyes, and respiratory tract.[17] Its permissible exposure limit is extremely low. All handling must be performed in a well-ventilated area or a sealed enclosure, with appropriate personal protective equipment (PPE), including a self-contained breathing apparatus for non-routine operations.[7][18]

-

Reaction with Moisture: WF6 reacts violently with water, including ambient moisture, to produce highly corrosive and toxic hydrogen fluoride (HF) vapor and tungsten oxyfluorides.[2][7][19] This is a critical safety concern. All gas delivery systems must be constructed from compatible materials (e.g., stainless steel), be leak-tight, and be thoroughly dried and purged with an inert gas before introducing WF6.[7][19]

-

Pressurized Gas: WF6 is supplied as a liquefied gas under pressure.[7] Cylinders must be secured and protected from heat sources to prevent rupture.

Conclusion

This compound is a cornerstone material in modern semiconductor fabrication, and its thermodynamic properties are the key to unlocking its technological potential. From the fundamental values of enthalpy and entropy that define its chemical behavior to the temperature-dependent heat capacity and vapor pressure that govern its industrial processing, this data provides the scientific and engineering foundation for its use. The continued refinement of these properties through advanced experimental techniques like acoustic resonance sonometry ensures that process models become increasingly accurate, enabling further innovation in microelectronics. However, the power of this reactive compound can only be harnessed through an unwavering commitment to safety, acknowledging its inherent hazards and implementing rigorous handling protocols.

References

- 1. Tungsten(VI) Fluoride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. buffalotungsten.com [buffalotungsten.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | F6W | CID 522684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. This compound 99.999% purity WF6 Industrial Gas - HUAZHONG [huazhong-gas.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Thermophysical Properties of Gaseous this compound from Speed-of-Sound Measurements | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 16. semitracks.com [semitracks.com]

- 17. airgas.com [airgas.com]

- 18. Gas detectors and respiratory protection equipments WF6 (this compound), CAS number 7783-82-6 [en.gazfinder.com]

- 19. CVD Tungsten | Queen's Advanced MicroEngineering Centre [qub.ac.uk]

Tungsten Hexafluoride: A Technical Guide to its Limited Role as a Fluorinating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Re-evaluation of Tungsten Hexafluoride in Organic Fluorination

This compound (WF6), a dense, colorless, and highly reactive gas, is a cornerstone of the semiconductor industry, primarily utilized in chemical vapor deposition (CVD) to create high-purity tungsten films.[1][2][3][4][5][6] In the broader chemical landscape, it is often referred to as a strong fluorinating agent, capable of fluorinating various metals.[7][8] However, a deep dive into the annals of organic chemistry reveals a more nuanced and complex picture. For decades, the prevailing sentiment has been that WF6 is not a particularly useful fluorinating agent for organic compounds.[1][2] This guide, designed for the discerning researcher, aims to reconcile these conflicting statements. We will explore the documented reactivity of this compound with organic molecules, moving beyond simplistic labels to provide a field-proven perspective on its true, albeit limited, utility. This document will serve as an in-depth technical guide, elucidating the specific applications, underlying mechanisms, and critical safety protocols that govern the use of this intriguing reagent.

Physicochemical Properties and Safety Imperatives

Before delving into its reactivity, a thorough understanding of the physical properties and hazards of this compound is paramount.

Key Physical Properties

This compound is one of the densest known gases, approximately 11 times heavier than air.[1] This property has implications for its handling and dispersion in case of a leak. It is a gas at standard temperature and pressure, with a boiling point of 17.1 °C.[1]

| Property | Value |

| Chemical Formula | WF6 |

| Molar Mass | 297.83 g/mol |

| Appearance | Colorless gas |

| Density (gas) | ~13 kg/m ³ |

| Boiling Point | 17.1 °C |

| Melting Point | 2.3 °C |

| Solubility | Soluble in some organic solvents; hydrolyzes in water |

Critical Safety Considerations: A Self-Validating System of Protocols

The handling of this compound demands the utmost rigor in safety protocols due to its extreme toxicity and corrosivity. Its high reactivity with water to form hydrofluoric acid (HF) is a primary concern.[1][9]

Toxicity and Corrosivity:

-

WF6 is extremely corrosive and will attack any tissue upon contact.[1]

-

Inhalation is a primary route of exposure and can be fatal.

-

Contact with moisture, including in the atmosphere or on skin, leads to the formation of highly corrosive and toxic hydrofluoric acid (HF) and tungsten oxyfluorides.[1][9]

Safe Handling and Storage:

-

Ventilation: All work with WF6 must be conducted in a well-ventilated fume hood or glovebox.

-

Materials Compatibility: Use only equipment constructed from compatible materials. Stainless steel is generally suitable, but Teflon gaskets are necessary for storage vessels due to the corrosive nature of HF that can form.[1]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including:

-

Gas-tight chemical protective clothing.

-

A self-contained breathing apparatus (SCBA).

-

Vapor-proof goggles and a face shield.

-

Chemically resistant gloves.

-

-

Emergency Preparedness: Emergency eyewash stations and safety showers must be readily accessible. Calcium gluconate gel should be on hand to treat skin contact with HF.

Accidental Release:

-

In case of a leak, evacuate the area immediately.

-

Stop the flow of gas if it is safe to do so.

-

Ventilate the area to disperse the gas.

The Dichotomy of Reactivity: A Mild and Selective Agent with Limited Scope

While many sources summarily dismiss WF6 as a viable fluorinating agent in organic synthesis, a closer examination of early research reveals a more subtle reality. A seminal PhD thesis by A.M. Noble (1972) characterized WF6 as a "mild, selective fluorinating agent, limited in its applications."[10][11] This work provides the most comprehensive insight into its organic chemistry to date. The key takeaway is that WF6 does not behave as a general-purpose fluorinating reagent for a wide array of organic transformations. Instead, its reactivity is largely confined to substitution and exchange reactions with specific heteroatom-containing functional groups.

Reactions with Ethers, Thioethers, and Selenoethers

This compound has been shown to react with ethers under forcing conditions. For example, the reaction with dimethyl ether yields oxotetrafluoro(dimethyl ether)tungsten(VI), WOF4•OMe2.[10][11] The analogous reaction with diethyl ether results in a less stable complex.[10][11] WF6 also interacts with thioethers and selenoethers to form complexes such as WF6(Et2S)2 and WF6(Et2Se)2.[10][11]

Fluorination of Oxygen-Containing Sulfur and Phosphorus Compounds

The fluorination of organosulfur and organophosphorus compounds represents one of the more explored areas of WF6 reactivity.

-

Dimethyl Sulfoxide (DMSO): The reaction with DMSO is complex due to the formation of HF, with one of the products identified as bis(monofluoromethyl)ether.[10][11]

-

Sulfite Esters: WF6 engages in substituent-exchange reactions with sulfite esters to produce alkoxy and phenoxy tungsten(VI) pentafluorides (WF5OR, where R = Me, Et, Ph) and fluorosulfite esters (ROS(O)F).[10][11]

-

Phosphite Esters: The reaction with trimethyl phosphite initially yields WF5OMe and PF(OMe)2, followed by subsequent reactions.[11]

Reactions with Siloxanes and Silyl Ethers

The Si-O bond in siloxanes is susceptible to cleavage by WF6. The reaction with hexamethyldisiloxane produces WOF4 in low yield, along with Me3SiF and reduced tungsten species.[11] More productively, the fluorination of methylalkoxysilanes and trimethylphenoxysilane with WF6 has been used to synthesize a series of methoxy and phenoxy tungsten(VI) fluorides, WF6-n(OR)n (where n = 1-4 for Me and n = 1, 2 for Ph).[10][11]

Tungsten(VI) Alkoxy and Phenoxy Fluorides: Derivatives with Modulated Reactivity

The synthesis of alkoxy and phenoxy tungsten(VI) fluorides, such as WF5OR and WF4(OR)2, from the reaction of WF6 with silyl ethers and sulfite esters is a significant outcome.[10][11] These derivatives represent a class of compounds with potentially altered reactivity compared to the parent hexafluoride.

Synthesis of WF6-n(OR)n

A general route to these compounds involves the stoichiometric reaction of WF6 with the corresponding trimethylsilyl ether:

n Me3SiOR + WF6 → WF6-n(OR)n + n Me3SiF

This reaction allows for the controlled introduction of alkoxy or phenoxy ligands, replacing fluorine atoms on the tungsten center.

Properties and Potential as Fluorinating Agents

The properties of these derivatives have been studied, particularly using 19F NMR spectroscopy.[10][11] The electronic environment of the remaining fluorine atoms is altered by the introduction of the -OR groups, which could, in principle, modulate their fluorinating ability. However, detailed studies on the application of these isolated derivatives as fluorinating agents in their own right are scarce in the literature. Their thermal decomposition can yield alkyl fluorides (MeF) or ethers (Me2O), suggesting a pathway for fluorine transfer, though this is often accompanied by the reduction of the tungsten center.[11]

Mechanistic Considerations: Understanding the "Why"

The limited reactivity of WF6 as a fluorinating agent, especially in comparison to other metal hexafluorides like MoF6, can be attributed to several factors. While highly electrophilic, the W-F bond is strong, and the octahedral geometry of WF6 is relatively stable.[12] Its reactions with organic substrates containing heteroatoms likely proceed through the formation of Lewis acid-base adducts.[1][13]

The initial step is likely the coordination of the Lewis basic heteroatom (e.g., oxygen or sulfur) to the tungsten center, forming an adduct.[13] From this intermediate, several pathways are possible:

-

Substituent Exchange: In the presence of a suitable reagent like a silyl ether, the adduct can facilitate a ligand exchange, leading to the formation of alkoxy tungsten fluorides.

-

Intramolecular Fluorine Transfer: In some cases, a fluorine atom may be transferred from the tungsten to an adjacent carbon atom, leading to a fluorinated organic product. This pathway appears to be less common and is highly substrate-dependent.

-

Formation of Tungsten Oxyfluorides: With substrates like ethers, the reaction can lead to the formation of stable tungsten oxyfluorides, such as WOF4.[10][11]

Experimental Protocols: Illustrative Examples

Detailed, step-by-step protocols for a wide range of organic fluorinations using WF6 are not available in modern literature, reflecting its limited use. The following are generalized procedures based on the types of reactions described in the available literature.[10][11]

General Procedure for Reaction with Silyl Ethers

Objective: Synthesis of alkoxy or phenoxy tungsten(VI) fluorides.

-

System Preparation: A reaction vessel, typically a Schlenk flask or a high-pressure reactor made of compatible materials (e.g., stainless steel), is thoroughly dried and rendered inert by purging with dry nitrogen or argon.

-

Solvent and Reagent Addition: An anhydrous, inert solvent (e.g., a fluorinated hydrocarbon or acetonitrile) is added to the reaction vessel. The trimethylsilyl ether (Me3SiOR) is then added via syringe.

-

Introduction of WF6: The reaction vessel is cooled to a low temperature (e.g., -78 °C) in a cold bath. This compound gas is then condensed into the vessel or bubbled through the solution at a controlled rate. The stoichiometry is carefully controlled to target the desired degree of substitution.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by 19F NMR spectroscopy if feasible.

-

Work-up and Isolation: Upon completion, volatile components, including the solvent and trimethylsilyl fluoride (Me3SiF) byproduct, are removed under vacuum. The resulting alkoxy or phenoxy tungsten(VI) fluoride product is then purified, typically by sublimation or fractional distillation under reduced pressure.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as 19F and 1H NMR spectroscopy, and elemental analysis. The formation of Me3SiF can also be used as an indicator of a successful reaction.

Comparative Analysis and Future Outlook

When compared to modern fluorinating agents, the limitations of WF6 become starkly apparent. Reagents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, and PyFluor are widely used for the deoxygenative fluorination of alcohols and carbonyls, transformations for which WF6 is not effective.[14][15][16] Similarly, for C-H fluorination, transition-metal catalyzed methods and electrophilic fluorinating agents like Selectfluor® are the state of the art, a domain where WF6 has no reported applications.[17][18]

The future of tungsten-based fluorination chemistry may not lie with WF6 itself, but rather with its derivatives or in novel catalytic systems that have yet to be discovered. The alkoxy and phenoxy tungsten(VI) fluorides, for example, could be investigated more thoroughly as fluorinating agents. It is also conceivable that new ligand systems could be developed to modulate the reactivity of the tungsten center, potentially unlocking new fluorination pathways. However, given the significant advances in fluorination chemistry over the past several decades, it is unlikely that WF6 will emerge as a mainstream reagent for organic synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tungsten(VI) Fluoride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 3. Hexafluorotungsten this compound WF6 Gas - China Isotope Development [asiaisotopeintl.com]

- 4. This compound | F6W | CID 522684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. marketpublishers.com [marketpublishers.com]

- 6. buffalotungsten.com [buffalotungsten.com]

- 7. Tungsten(VI) Fluoride-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. The Preparation and Properties of this compound Derivatives - ProQuest [proquest.com]

- 11. The Preparation and Properties of this compound Derivatives - Enlighten Theses [theses.gla.ac.uk]

- 12. A Joyful Journey: Tungsten(VI) and Tungsten(V) Fluorides Meet N‐Heterocyclic Carbenes and Cyclic (Alkyl)(Amino)Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Reaction of Tungsten Hexafluoride with Silicon Substrates

This guide provides a comprehensive technical overview of the chemical reactions between tungsten hexafluoride (WF6) and silicon substrates, a cornerstone process in the fabrication of modern semiconductor devices. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental mechanisms, process control, and practical applications of tungsten deposition. We will explore both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Tungsten in Microelectronics

Tungsten (W) is a critical material in the semiconductor industry, prized for its high thermal and chemical stability, low electrical resistivity (5.6 µΩ·cm), and excellent resistance to electromigration.[1][2] These properties make it an ideal choice for various applications, including contact and via fills (plugs) that connect different layers of an integrated circuit, and as a gate electrode material.[3] The primary method for depositing high-quality tungsten films is through the chemical vapor deposition (CVD) using this compound (WF6) as the precursor gas.[1][3] Understanding and controlling the reaction of WF6 with silicon substrates is paramount to achieving the desired film properties and device performance.

Fundamental Reaction Mechanisms: WF6 and Silicon

The direct reaction between this compound and a silicon substrate is a complex, temperature-dependent process.[1] This reaction is foundational to both selective and blanket tungsten deposition processes.

The Silicon Reduction Reaction

When WF6 comes into contact with a silicon surface, the silicon itself acts as a reducing agent, leading to the deposition of a thin tungsten layer. This reaction is self-limiting because the deposited tungsten film eventually acts as a barrier, preventing further diffusion of WF6 to the silicon surface.[1][4] The stoichiometry of this reaction is highly dependent on the deposition temperature:

It is crucial to note that at higher temperatures, twice the amount of silicon is consumed for each mole of tungsten deposited.[1] This silicon consumption can be detrimental, leading to junction leakage and other device reliability issues.[4]

The self-limiting thickness of the tungsten layer can vary from 10 nanometers to 1.5 micrometers, influenced by factors such as the cleanliness of the silicon surface and the base pressure of the deposition system.[4]

The Role of Reducing Agents

To overcome the self-limiting nature of the silicon reduction and to deposit thicker tungsten films, other reducing agents are introduced into the process. The most common reducing agents are hydrogen (H2), silane (SiH4), and disilane (Si2H6).

-

Hydrogen Reduction: In this process, hydrogen gas reduces WF6 to form tungsten and hydrogen fluoride (HF) as a byproduct: WF6 + 3H2 → W + 6HF[1][5] This reaction typically occurs at temperatures between 300 and 800°C.[1] A significant drawback of this method is the production of highly corrosive HF gas, which can etch surrounding materials.[1]

-

Silane Reduction: Silane is a more reactive reducing agent than hydrogen and allows for tungsten deposition at lower temperatures, typically around 250°C.[5] The overall reaction is: 2WF6 + 3SiH4 → 2W + 3SiF4 + 6H2[5] The use of silane is particularly important for creating a thin tungsten nucleation layer before the main hydrogen reduction step. This initial layer helps to prevent the aggressive reaction of WF6 directly with the silicon substrate.[1][4]

Chemical Vapor Deposition (CVD) of Tungsten

CVD is the workhorse technique for depositing tungsten films in the semiconductor industry. The process involves the flow of precursor gases into a reaction chamber where they react on a heated substrate to form a solid film.

CVD Process Parameters and Their Impact

The quality and properties of the deposited tungsten film are highly dependent on several process parameters.

| Parameter | Typical Range | Impact on Deposition |

| Substrate Temperature | 250 - 500°C | Affects reaction kinetics, deposition rate, and film crystallinity.[1][3][6] |

| Pressure | 1 - 10 Torr | Influences gas phase reactions and deposition rate.[3][6][7] |

| WF6 Flow Rate | 5 - 200 sccm | Precursor concentration affects the deposition rate.[8] |

| Reducing Agent Flow Rate | Varies with agent | The ratio of reducing agent to WF6 is critical for film properties.[4][6] |

| Carrier Gas (e.g., Ar, H2) | 50 - 1000 sccm | Affects partial pressures of reactants and uniformity.[8] |